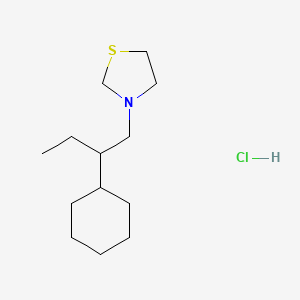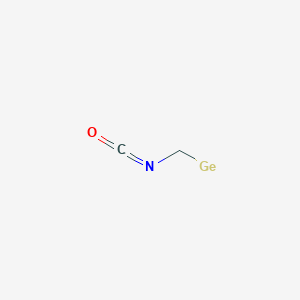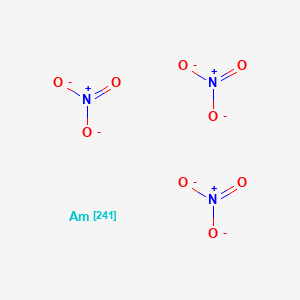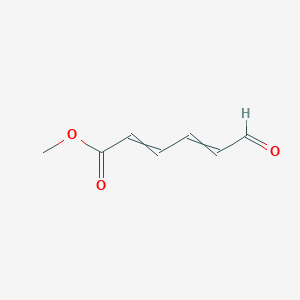
Methyl 6-oxohexa-2,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-oxohexa-2,4-dienoate is a chemical compound characterized by its unique structure, which includes a six-carbon chain with a keto group at the sixth position and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 6-oxohexa-2,4-dienoate can be synthesized through several methods. One common approach involves the oxidation of methyl 6-hydroxyhexa-2,4-dienoate. This reaction typically requires an oxidizing agent such as potassium permanganate or chromium trioxide under controlled conditions to ensure selective oxidation at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of precursor compounds. The use of catalysts such as palladium or platinum on carbon can enhance the efficiency and yield of the reaction. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the production of the desired compound .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-oxohexa-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of methyl 6-hydroxyhexa-2,4-dienoate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Electrophiles such as halogens or nucleophiles like amines and alcohols.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Methyl 6-hydroxyhexa-2,4-dienoate.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 6-oxohexa-2,4-dienoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its role in metabolic pathways, particularly in the biodegradation of aromatic compounds.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 6-oxohexa-2,4-dienoate involves its interaction with specific enzymes and molecular targets. In biodegradation pathways, the compound is metabolized by enzymes such as dioxygenases, which catalyze the cleavage of the conjugated diene system. This process leads to the formation of smaller, more easily metabolized molecules. The molecular targets and pathways involved include the meta-cleavage pathway, which is crucial for the degradation of aromatic compounds .
Comparison with Similar Compounds
Methyl 6-oxohexa-2,4-dienoate can be compared with other similar compounds, such as:
Methyl 6-hydroxyhexa-2,4-dienoate: Differing by the presence of a hydroxyl group instead of a keto group.
Methyl 6-oxohexa-2,4-dienoic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.
2-Hydroxy-5-methyl-cis,cis-muconic semialdehyde: A related compound involved in similar metabolic pathways
The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical reactions and applications in various fields.
Properties
CAS No. |
40188-21-4 |
|---|---|
Molecular Formula |
C7H8O3 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
methyl 6-oxohexa-2,4-dienoate |
InChI |
InChI=1S/C7H8O3/c1-10-7(9)5-3-2-4-6-8/h2-6H,1H3 |
InChI Key |
OKCKDXOUJKZELN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



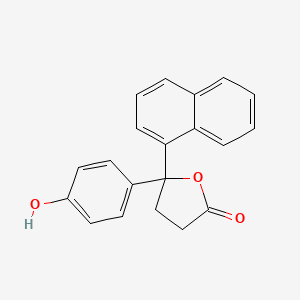
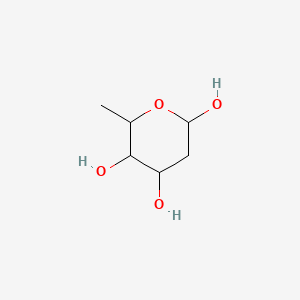

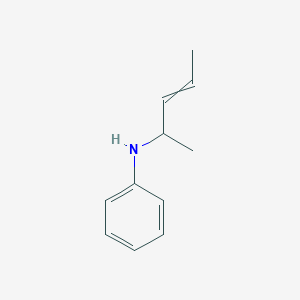
![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,5'-[1,3]oxazolidine]](/img/structure/B14660578.png)
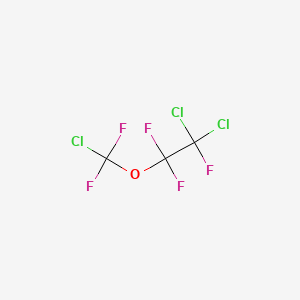


![Bicyclo[4.4.1]undeca-1,3,5-triene](/img/structure/B14660612.png)
